![molecular formula C18H18N2O2S B5814906 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide
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Overview
Description
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide, also known as DMQA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. DMQA belongs to the class of quinoline-based compounds and has been studied for its ability to target various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide is not fully understood, but research suggests that it may work by targeting specific molecular pathways involved in disease progression. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. In the brain, this compound has been shown to activate antioxidant pathways and reduce the production of inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the production of reactive oxygen species. In the brain, this compound has been shown to reduce inflammation, activate antioxidant pathways, and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide has several advantages for laboratory experiments, including its ability to selectively target specific molecular pathways and its low toxicity in normal cells. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several potential future directions for 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide research. One direction is to further explore its potential therapeutic properties in cancer and neurodegenerative disorders, including the development of this compound-based drugs. Another direction is to investigate the molecular mechanisms underlying its therapeutic effects, which could lead to the identification of new drug targets. Additionally, research could focus on improving the synthesis and purification methods for this compound, as well as developing new formulations to improve its solubility and bioavailability.
Synthesis Methods
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4,8-dimethylquinoline-2-thiol with 2-furanmethyl bromide, followed by the reaction with N,N-dimethylacetamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide has been studied extensively for its potential therapeutic properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its neuroprotective properties, with research showing that it can protect neurons from oxidative stress and reduce inflammation in the brain.
properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-5-3-7-15-13(2)9-17(20-18(12)15)23-11-16(21)19-10-14-6-4-8-22-14/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEGGTRFFCQSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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